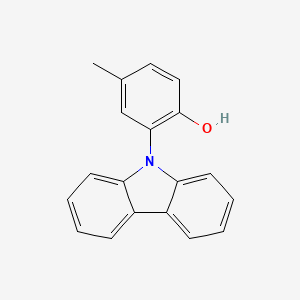

2-(9H-Carbazol-9-yl)-4-methylphenol

Vue d'ensemble

Description

2-(9H-Carbazol-9-yl)-4-methylphenol is a useful research compound. Its molecular formula is C19H15NO and its molecular weight is 273.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(9H-Carbazol-9-yl)-4-methylphenol, also known as a carbazole derivative, is a compound that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a carbazole moiety that contributes to its pharmacological potential.

Antimicrobial Properties

Research indicates that carbazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the synthesis and evaluation of various carbazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Carbazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 1.1 |

| 4-[4-(benzylamino)butoxy]-9H-carbazole | E. coli | 6.4 |

| N-substituted carbazoles | B. subtilis | 6.2 - 50 |

Antifungal Activity

The compound has also shown antifungal properties, particularly against Candida albicans. In various studies, carbazole derivatives have been reported to inhibit fungal growth significantly, with some compounds achieving over 60% inhibition at specific concentrations .

Table 2: Antifungal Activity of Carbazole Derivatives

| Compound Name | Fungal Strain | Inhibition (%) |

|---|---|---|

| This compound | C. albicans | 60 |

| Fluorinated derivatives | A. flavus | >65 |

Cytotoxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to assess its safety profile. Studies have indicated varying degrees of cytotoxicity depending on the concentration and structure of the derivatives tested. For example, certain derivatives exhibited hemolytic activity within a range of 2–13% when tested on red blood cells . This highlights the need for careful evaluation in therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism, leading to reduced growth and survival of pathogens.

- Cell Membrane Disruption : Some studies suggest that carbazole derivatives can disrupt microbial cell membranes, contributing to their antimicrobial efficacy .

Case Studies

- Antimicrobial Efficacy : A study conducted by Xue et al. synthesized novel carbazole derivatives that showed promising antibacterial and antifungal activities. Among them, certain compounds demonstrated MIC values as low as 0.5–2 µg/mL against tested bacterial strains .

- Neuroprotective Effects : Research has also explored the neuroprotective effects of carbazole derivatives on neuronal cells under oxidative stress conditions. Some derivatives exhibited significant protective effects at low concentrations (3 µM), potentially due to their antioxidative properties .

Applications De Recherche Scientifique

Organic Electronics and Photonics

The unique electronic properties of 2-(9H-Carbazol-9-yl)-4-methylphenol make it a promising candidate for applications in organic electronics. Its structure, which combines a phenolic group with a carbazole moiety, contributes to its stability and efficiency in light-emitting devices.

Key Findings:

- Electroluminescent Materials: The compound is utilized in the development of electroluminescent materials due to its ability to emit light when an electric current is applied. This property is particularly valuable in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

- Conductive Polymers: Its incorporation into conductive polymers has been shown to enhance the performance of flexible electronic devices, offering potential for use in next-generation displays .

Anticancer Research

Research indicates that this compound exhibits significant biological activity, particularly in cancer therapy. Its interaction with DNA suggests potential as an anticancer agent.

Case Studies:

- DNA Binding Activity: Studies have demonstrated that this compound binds to the minor groove of DNA, leading to sequence-specific effects that can induce cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a lead compound for developing new anticancer agents .

- Antiproliferative Effects: In vitro studies have shown that derivatives of this compound possess antiproliferative effects against various cancer cell lines, including HepG2 and HeLa, with IC50 values indicating effective concentrations for therapeutic use .

Antimicrobial Applications

The antimicrobial properties of this compound have been explored in various studies, showcasing its potential as a treatment against bacterial and fungal infections.

Research Insights:

- Inhibition of Pathogenic Microorganisms: Research has highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The compound's ability to disrupt microbial membranes enhances its potential as an antimicrobial agent .

- Development of New Derivatives: Ongoing studies focus on synthesizing derivatives with improved antimicrobial activity, indicating a pathway for developing novel treatments for resistant infections .

Antioxidant Properties

The antioxidant capabilities of this compound are notable, contributing to its potential use in combating oxidative stress-related diseases.

Findings:

- Radical Scavenging Activity: The compound has demonstrated significant radical scavenging activity in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating its effectiveness in neutralizing free radicals and reducing oxidative damage .

- Therapeutic Implications: These antioxidant properties suggest potential applications in formulations aimed at preventing oxidative damage in various health conditions .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several chemical reactions that modify the carbazole structure to enhance its functional properties.

Synthesis Overview:

Analyse Des Réactions Chimiques

Phenolic Hydroxyl Reactions

The hydroxyl group participates in alkylation, acylation, and Mannich reactions, forming derivatives with modified electronic or steric properties.

Alkylation

Reaction with alkyl halides under basic conditions yields ether derivatives. For example:

Reaction:

2-(9H-Carbazol-9-yl)-4-methylphenol + CH₃I → 2-(9H-Carbazol-9-yl)-4-methylphenyl methyl ether

Conditions:

-

Base: K₂CO₃ or NaH

-

Solvent: DMF or ethanol

-

Temperature: Reflux (80–100°C)

Mechanism: SN2 displacement facilitated by deprotonation of the phenolic -OH .

Acylation

Acetic anhydride or acetyl chloride introduces ester groups:

Reaction:

this compound + (CH₃CO)₂O → 2-(9H-Carbazol-9-yl)-4-methylphenyl acetate

Conditions:

Mannich Reaction

Formation of N-Mannich bases via condensation with aldehydes and amines:

Reaction:

this compound + RCHO + R'NH₂ → N-Mannich base

Conditions:

-

Solvent: Methanol or ethanol

-

Acid catalyst: HCl

-

Temperature: Reflux (60–80°C)

Example: Synthesis of N-[(9H-carbazol-9-yl)methyl] benzothiazol-2-amine derivatives under microwave irradiation (750 W, 1–5 min) .

Coordination Chemistry

The phenolic oxygen acts as a bidentate ligand for transition metals, forming stable complexes.

Metal Complexation

Reaction:

this compound + MXₙ → Metal-phenolate complex

Conditions:

-

Metal salts: ZnCl₂, FeCl₃, or CuSO₄

-

Solvent: Dichloromethane/hexane or ethanol/water

-

Purification: Column chromatography (ethyl acetate/hexane) .

Example:

Zinc complexes exhibit enhanced thermal stability and catalytic activity in polymerization reactions .

Electrophilic Aromatic Substitution (EAS)

The carbazole and phenol rings undergo regioselective substitutions due to electron-donating groups.

Nitration

Reaction:

this compound + HNO₃ → Nitro-derivatives

Regioselectivity:

-

Carbazole ring: Nitration at C3/C6 (para to nitrogen)

-

Phenol ring: Nitration at C5 (ortho/para to hydroxyl).

Sulfonation

Reaction:

this compound + H₂SO₄ → Sulfonic acid derivatives

Conditions:

-

Solvent: Concentrated H₂SO₄

-

Temperature: 50–100°C.

Oxidation Reactions

The methyl group and phenol ring are susceptible to oxidation under strong conditions.

Methyl Group Oxidation

Reaction:

this compound → 2-(9H-Carbazol-9-yl)-4-carboxyphenol

Conditions:

Phenol Ring Oxidation

Reaction:

Formation of quinone derivatives via hydroxyl group oxidation:

Conditions:

Heterocyclic Functionalization

The carbazole nitrogen can participate in cycloaddition reactions, though its aromaticity limits reactivity.

1,3-Dipolar Cycloaddition

Reaction:

Propargyl-substituted derivatives + azides → Triazole-linked compounds

Conditions:

-

Solvent: Water/ethanol (1:1)

-

Catalyst: CuSO₄/Na ascorbate

-

Temperature: 25–50°C

Example: Synthesis of triazole-phosphonate hybrids via click chemistry .

Mechanistic Insights

-

Electronic Effects: The carbazole moiety donates electron density to the phenol ring, enhancing its nucleophilic reactivity in EAS .

-

Steric Hindrance: The methyl group at C4 directs substitutions to the ortho (C6) and para (C2) positions on the phenol ring .

-

Cooperative Coordination: Metal complexes stabilize via π-π stacking between carbazole rings and d-orbital interactions .

This compound’s versatility in forming pharmacologically active derivatives (e.g., anticancer, antioxidant agents) and materials science applications (e.g., metal-organic frameworks) underscores its interdisciplinary significance . Future research should explore its catalytic and optoelectronic properties.

Propriétés

IUPAC Name |

2-carbazol-9-yl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c1-13-10-11-19(21)18(12-13)20-16-8-4-2-6-14(16)15-7-3-5-9-17(15)20/h2-12,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPSQOZZEVCTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609602 | |

| Record name | 2-(9H-Carbazol-9-yl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620987-78-2 | |

| Record name | 2-(9H-Carbazol-9-yl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.